molecular formula C5H5ClO3 B14460815 (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid CAS No. 74177-20-1

(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid

Cat. No.: B14460815
CAS No.: 74177-20-1
M. Wt: 148.54 g/mol
InChI Key: FATPGDVSKWCEGI-PWNYCUMCSA-N
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Description

(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with two carboxylic acid groups, one of which is substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted cyclopropane derivatives, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or enzymes, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,2-dicarboxylic acid: Lacks the chlorocarbonyl group but shares the cyclopropane core.

    2-Chlorocyclopropane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.

    Cyclopropane-1-carboxylic acid: Simplest form with a single carboxylic acid group

Uniqueness

(1R,2R)-2-(Chlorocarbonyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chlorocarbonyl group and a carboxylic acid group on the cyclopropane ring.

Properties

CAS No.

74177-20-1

Molecular Formula

C5H5ClO3

Molecular Weight

148.54 g/mol

IUPAC Name

(1R,2R)-2-carbonochloridoylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C5H5ClO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,8,9)/t2-,3-/m1/s1

InChI Key

FATPGDVSKWCEGI-PWNYCUMCSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)Cl)C(=O)O

Canonical SMILES

C1C(C1C(=O)Cl)C(=O)O

Origin of Product

United States

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